methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Amide Coupling with Protected Intermediates
Steps :
-
Protection of Caffeic Acid Hydroxyl Groups :
-
Activation of Caffeic Acid :
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Coupling with Alanine Methyl Ester :
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Deprotection :
One-Pot Enzymatic Synthesis
Steps :
-
Substrate Preparation :
-
Caffeic acid and alanine methyl ester dissolved in phosphate buffer (pH 7.4).
-
-
Enzyme Selection :
-
Workup :
Solid-Phase Peptide Synthesis (SPPS)
Steps :
-
Resin Loading :
-
Caffeoyl Incorporation :
-
Cleavage and Deprotection :
Optimization Strategies
Protection-Deprotection Efficiency
| Protecting Group | Deprotection Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetyl | Alkaline hydrolysis | 68 | 92 |
| Benzyl | Catalytic hydrogenation | 72 | 95 |
Coupling Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HBTU/HOBt | DMF | 1 | 85 |
| DCC | THF | 12 | 78 |
| SOCl₂ | THF | 6 | 70 |
Analytical Characterization
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HPLC : C18 column, 5% MeCN/0.1% TFA → 95% MeCN/0.1% TFA over 20 min.
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 15.8 Hz, 1H, CH=CH), 6.75–6.95 (m, 3H, aromatic), 4.50 (q, J = 7.2 Hz, 1H, CH), 3.65 (s, 3H, OCH₃).
Industrial-Scale Considerations
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Cost-Effective Route : Fischer esterification of alanine + SOCl₂-mediated coupling (total cost reduction by 30% vs. SPPS).
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Green Chemistry : Enzymatic methods reduce waste but require longer reaction times.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted phenylpropanoids depending on the reagents used.
Scientific Research Applications
Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The biological activity of methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. The dihydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress. The compound can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and sources of methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate and related compounds:
Key Structural Differences:
- Backbone Modification : Unlike clovamide (carboxylic acid), the methyl ester variant has a methyl ester group, which may enhance membrane permeability .
- Linkage Type: Clovamide and its methyl ester are amides, whereas rosmarinic acid and salvianolic acid A are esters, affecting hydrolysis rates and metabolic stability .
- Complexity: Salvianolic acid A and CID 74336856 feature additional substituents (e.g., ethenyl groups), enabling multi-target interactions .
Biological Activity
Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes both aromatic and aliphatic components. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties, which are often associated with polyphenolic compounds.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.
The compound's anti-inflammatory effects are attributed to its ability to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 in THP-1 cells. By disrupting this signaling pathway, the compound may prevent the transcription of genes involved in inflammation.
Antioxidant Activity
The structural characteristics of this compound suggest it may also possess antioxidant properties. Polyphenols are known for their ability to scavenge free radicals and mitigate oxidative stress. The presence of hydroxyl groups in the 3,4-dihydroxyphenyl moiety enhances this potential .
Case Studies and Research Findings
- Cellular Studies : In vitro studies have demonstrated that this compound can modulate cellular responses to inflammatory stimuli. For example, it significantly reduced cytokine levels in LPS-stimulated macrophages.
- Animal Models : Preliminary animal studies indicate that administration of this compound can lead to reduced markers of inflammation and improved outcomes in models of inflammatory diseases. However, further research is needed to confirm these effects and elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
Q & A
Q. Q: What are the optimal conditions for synthesizing methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate, and how do reaction parameters influence yield?
A: Synthesis typically involves coupling 3,4-dihydroxycinnamic acid derivatives with methyl 2-aminopropanoate under condensation agents like EDC or DCC. Key parameters include:
- pH control (acidic or neutral conditions to stabilize catechol groups) .
- Temperature : Mild conditions (25–40°C) to prevent oxidation of dihydroxyphenyl moieties.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Yield optimization requires monitoring via HPLC or LC-MS to track intermediate stability and byproduct formation .
Stability and Degradation Pathways
Q. Q: How does the stability of this compound vary under different storage conditions, and what degradation products are formed?
A: Stability is pH- and light-sensitive due to the catechol group and ester linkage.
- Aqueous solutions : Hydrolysis of the ester group occurs at pH > 7, generating 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .
- Oxidative degradation : Catechol oxidation under ambient light produces quinone derivatives, detectable via UV-Vis spectroscopy (λ ~ 400 nm) .
Recommended storage: Lyophilized solid at –20°C in amber vials under inert gas.
Advanced Analytical Methodologies
Q. Q: What advanced analytical techniques are recommended for resolving structural ambiguities in derivatives of this compound?
A:
- Chiral HPLC with polysaccharide columns to resolve stereoisomers arising from the amino acid moiety .
- High-resolution mass spectrometry (HRMS) for identifying degradation products (e.g., exact mass of quinones: m/z 297.0612 [M+H]⁺) .
- 2D NMR (COSY, HSQC) to confirm E/Z configuration of the propenoyl group and hydrogen bonding in the catechol ring .
Biological Activity and Mechanism
Q. Q: What methodologies are used to investigate the interaction of this compound with biological targets, such as enzymes or receptors?
A:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) with targets like tyrosine kinases or antioxidant enzymes .
- Molecular docking simulations (AutoDock Vina) to predict binding poses, leveraging the catechol group’s role in hydrogen bonding .
- In vitro assays : Measure ROS scavenging activity via DPPH or ABTS assays, noting interference from ester hydrolysis products .
Advanced Computational Modeling
Q. Q: How can computational methods streamline the design of derivatives with enhanced bioactivity?
A:
- Quantum mechanical calculations (DFT) to model electron distribution in the catechol ring, predicting redox potential and stability .
- Machine learning : Train models on existing bioactivity data (e.g., IC50 values) to prioritize synthetic targets. ICReDD’s workflow integrates reaction path searches and experimental feedback .
- MD simulations : Assess solvation effects on ester hydrolysis rates in physiological environments .
Data Contradictions and Reproducibility
Q. Q: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
A:
- Standardize assay conditions : Solubility varies with pH due to ionization of the catechol (pKa ~ 9–10) and carboxylate groups. Use buffered solutions (e.g., PBS pH 7.4) .
- LogP determination : Compare shake-flask vs. chromatographic (HPLC) methods, noting that catechol’s polarity may skew octanol-water partitioning .
- Inter-lab validation : Share raw spectral data (NMR, MS) via platforms like PubChem to resolve structural misinterpretations .
Toxicity and Safety in Experimental Design
Q. Q: What safety protocols are critical when handling this compound, given its potential reactivity?
A:
- Respiratory protection : Use NIOSH-approved P95 respirators for powder handling; upgrade to OV/AG/P99 cartridges if aerosolized .
- Waste disposal : Avoid aqueous drains due to phenolic toxicity; neutralize with activated charcoal or enzymatic oxidation .
- Acute toxicity mitigation : Preclinical studies suggest LD50 > 500 mg/kg (oral, rats), but catechol derivatives require glutathione depletion monitoring .
Structural Analogues and SAR Studies
Q. Q: How do structural modifications (e.g., ester substitution, halogenation) impact bioactivity?
A:
- Ester vs. carboxylic acid : Methyl ester improves membrane permeability (logP +0.5 vs. acid), but reduces intracellular hydrolysis rates .
- Halogenation : Fluorination at the phenyl ring enhances metabolic stability (t1/2 +2h in microsomes) but may reduce antioxidant capacity .
- Amino acid backbone : Substituting L-alanine for D-alanine alters chiral recognition by transporters, affecting bioavailability .
Methodological Gaps and Future Directions
Q. Q: What unresolved challenges exist in studying this compound, and what novel methodologies could address them?
A:
- Real-time degradation monitoring : Develop in situ Raman spectroscopy protocols to track catechol oxidation during biological assays .
- Multi-omics integration : Combine transcriptomics (RNA-seq) with metabolomics to map downstream effects of ROS modulation .
- Green chemistry : Explore enzymatic synthesis routes (e.g., lipase-mediated esterification) to reduce reliance on toxic coupling agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
